molecular formula C16H20N2OS2 B4029800 (5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-(2-METHYLPROPYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

(5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-(2-METHYLPROPYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

Cat. No.: B4029800
M. Wt: 320.5 g/mol
InChI Key: NQWYNAIRBOUVDK-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-(2-METHYLPROPYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes a thiazolidinone ring, a dimethylaminophenyl group, and a sulfanylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-(2-METHYLPROPYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 4-(dimethylamino)benzaldehyde with 3-(2-methylpropyl)-2-thioxothiazolidin-4-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to reflux for several hours to ensure complete condensation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-(2-METHYLPROPYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in polar solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiazolidinones with reduced sulfur moieties.

    Substitution: Formation of substituted thiazolidinones with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-(2-METHYLPROPYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is a therapeutic strategy.

Medicine

In medicine, this compound is investigated for its potential anti-inflammatory and anticancer properties. Its interactions with cellular pathways and molecular targets are of significant interest.

Industry

In the industrial sector, this compound is explored for its potential use in the development of new materials with unique properties, such as enhanced conductivity or specific optical characteristics.

Mechanism of Action

The mechanism of action of (5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-(2-METHYLPROPYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways. This inhibition can lead to therapeutic effects, such as reduced inflammation or slowed cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone ring structure.

    Dimethylaminophenyl Derivatives: Compounds containing the dimethylaminophenyl group.

    Sulfanylidene Compounds: Compounds with a sulfanylidene moiety.

Uniqueness

(5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-(2-METHYLPROPYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industrial applications.

Properties

IUPAC Name

(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2OS2/c1-11(2)10-18-15(19)14(21-16(18)20)9-12-5-7-13(8-6-12)17(3)4/h5-9,11H,10H2,1-4H3/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQWYNAIRBOUVDK-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C(=CC2=CC=C(C=C2)N(C)C)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN1C(=O)/C(=C/C2=CC=C(C=C2)N(C)C)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-(2-METHYLPROPYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 2
Reactant of Route 2
(5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-(2-METHYLPROPYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 3
(5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-(2-METHYLPROPYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 4
(5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-(2-METHYLPROPYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 5
(5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-(2-METHYLPROPYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 6
(5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-(2-METHYLPROPYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

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